(3-Phenylbutyl)amine hydrochloride
Overview
Description
(3-Phenylbutyl)amine hydrochloride: is a chemical compound with the molecular formula C10H15N·HCl It is a hydrochloride salt of (3-Phenylbutyl)amine, which is an organic compound containing a phenyl group attached to a butyl chain with an amine group at the end
Mechanism of Action
Target of Action
It’s structurally similar compound, 3-phenylpropylamine, has been shown to interact with trypsin-1 and trypsin-2 . These enzymes play a crucial role in the digestion of proteins in the human body.
Mode of Action
Based on its structural similarity to 3-phenylpropylamine, it may interact with its targets in a similar manner . The compound may bind to the active sites of these enzymes, potentially altering their function.
Biochemical Pathways
Compounds like this, which are known as phenylpropylamines, are known to play roles in various biochemical processes, including cell growth, differentiation, gene expression, and signal transduction .
Result of Action
Phenylpropylamines, in general, are known to have effects on cell growth and differentiation, gene expression, and signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing (3-Phenylbutyl)amine involves the nucleophilic substitution of a halogenated butyl compound with ammonia or an amine. For example, 3-phenylbutyl bromide can react with ammonia to form (3-Phenylbutyl)amine.
Reductive Amination: Another method involves the reductive amination of 3-phenylbutanal with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of (3-Phenylbutyl)amine hydrochloride typically involves large-scale synthesis using the above methods, followed by purification and conversion to the hydrochloride salt. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Phenylbutyl)amine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in substitution reactions with various electrophiles, such as acyl chlorides, to form amides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine:
- Investigated for potential therapeutic applications, such as in the development of new drugs.
Industry:
- Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Phenethylamine: Similar structure but with a shorter carbon chain.
Benzylamine: Contains a benzyl group instead of a phenylbutyl group.
Butylamine: Lacks the phenyl group.
Uniqueness:
- The presence of both the phenyl and butyl groups in (3-Phenylbutyl)amine hydrochloride provides unique chemical properties, such as increased hydrophobicity and potential for diverse chemical reactions, compared to its simpler analogs.
Properties
IUPAC Name |
3-phenylbutan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-9(7-8-11)10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARFBOKCQBIPBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)C1=CC=CC=C1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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